Hymenialdisine

Beschreibung

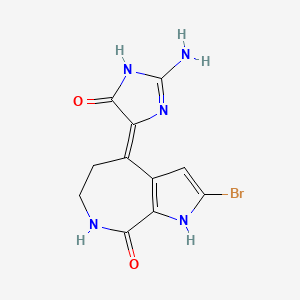

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBAETXFFCOZOY-DAXSKMNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82005-12-7, 95569-43-0 |

Source

|

| Record name | Hymenialdisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82005-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hymenialdisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095569430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYMENIALDISINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WMS4GA67M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hymenialdisine: A Deep Dive into its Discovery, History, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the marine-derived compound Hymenialdisine, from its initial discovery to its current status as a significant tool in kinase research and drug development. This document details its history, biological activities, and the experimental methodologies used to elucidate its functions.

Discovery and Historical Perspective

This compound was first isolated in 1980 from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa.[1][2][3][4] Its unique chemical structure, featuring a pyrrole-azepin-8-one ring system bonded to a glycocyamidine ring, was elucidated by X-ray crystallography.[1] This discovery marked the emergence of a new class of bioactive marine natural products.

Subsequent research has focused on the potent and diverse biological activities of this compound, particularly its ability to inhibit a range of protein kinases. This has positioned this compound as a valuable lead compound in the development of therapeutic agents for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Key Historical Milestones:

-

1980: First isolation of this compound from marine sponges.

-

Late 1980s/Early 1990s: Elucidation of its kinase inhibitory properties, initially against Cyclin-Dependent Kinases (CDKs).

-

2000: The crystal structure of this compound in complex with human CDK2 (PDB ID: 1DM2) was determined, providing critical insights into its mechanism of action.

-

2000s-Present: Extensive research into its inhibitory effects on other kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 1 (CK1), and its modulation of key signaling pathways such as NF-κB and MAPK. Investigations into its therapeutic potential for various diseases, including Alzheimer's disease, osteoarthritis, and cancer, have been ongoing.

Quantitative Analysis of Kinase Inhibition

This compound exhibits potent inhibitory activity against a variety of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of key kinases.

| Kinase Target | This compound IC50 (µM) |

| CDK1/cyclin B | ~0.03 |

| CDK2/cyclin A | ~0.07 |

| CDK5/p25 | ~0.02 |

| GSK-3β | 0.023 |

| Casein Kinase 1 (CK1) | 0.035 |

| MEK1 | 0.003 |

| p90RSK | Nanomolar range |

| KDR | Nanomolar to Micromolar range |

| c-Kit | Nanomolar to Micromolar range |

| Fes | Nanomolar to Micromolar range |

| MAPK1 | Nanomolar to Micromolar range |

| PAK2 | Nanomolar to Micromolar range |

| PDK1 | Nanomolar to Micromolar range |

| PKCθ | Nanomolar to Micromolar range |

| PKD2 | Nanomolar to Micromolar range |

| Rsk1 | Nanomolar to Micromolar range |

| SGK | Nanomolar to Micromolar range |

| Chk1 | Micromolar range |

Experimental Protocols

Isolation of this compound from Axinella sp.

The following is a representative protocol for the isolation of this compound from the marine sponge Axinella sp..

Materials:

-

Frozen or fresh Axinella sp. sponge tissue

-

Methanol (MeOH)

-

n-Butanol (n-BuOH)

-

Sephadex LH-20 resin

-

C-18 reverse-phase silica gel

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., methanol, water, trifluoroacetic acid)

Procedure:

-

Extraction: The sponge tissue is homogenized and extracted with methanol at room temperature. The methanol extract is then filtered and concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is partitioned between n-butanol and water. The n-butanol layer, containing the less polar compounds including this compound, is collected.

-

Sephadex LH-20 Chromatography: The n-butanol extract is subjected to column chromatography on Sephadex LH-20, eluting with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

-

C-18 Reverse-Phase Chromatography: Fractions enriched with this compound are further purified by reverse-phase column chromatography on C-18 silica gel. A gradient of methanol in water is typically used for elution.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C-18 column to yield pure this compound.

References

Hymenialdisine: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine is a marine-derived pyrroloazepine alkaloid originally isolated from sponges of the genera Hymeniacidon, Axinella, and Stylissa.[1][2] It has garnered significant interest in the scientific community due to its potent and broad-spectrum inhibitory activity against a range of protein kinases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its interactions with critical signaling pathways. Detailed experimental methodologies and data are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a unique tricyclic structure, featuring a brominated pyrrolo[2,3-c]azepin-8-one core linked to a 2-amino-1H-imidazol-5(4H)-one moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀BrN₅O₂ | --INVALID-LINK-- |

| Molecular Weight | 324.13 g/mol | --INVALID-LINK-- |

| IUPAC Name | (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | --INVALID-LINK-- |

| CAS Number | 82005-12-7 | --INVALID-LINK-- |

| Melting Point | >250 °C (decomposes) | [Various Suppliers] |

| Solubility | Soluble in DMSO (up to 10 mM) | [Various Suppliers] |

| logP (computed) | -0.7 | --INVALID-LINK-- |

| pKa (experimental) | Not available in the searched literature. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Specific chemical shift data is not readily available in tabular format in the searched literature. Structure elucidation was confirmed using NMR. |

| ¹³C NMR | Specific chemical shift data is not readily available in tabular format in the searched literature. Structure elucidation was confirmed using NMR. |

| Infrared (IR) Spectroscopy | Specific peak assignments are not detailed in the searched literature, but would be expected to show characteristic absorptions for N-H, C=O, C=C, and C-N bonds. |

| Mass Spectrometry (MS) | The fragmentation pattern has been studied, though a detailed list of m/z values and their assignments is not readily available in the searched literature. |

Experimental Protocols

Isolation of this compound from Marine Sponges

The following is a generalized protocol for the isolation of this compound from marine sponges such as Axinella sp. or Stylissa massa, based on literature reviews.[3][4]

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Collection and Preparation: Collect the marine sponge (e.g., Axinella sp.) and freeze-dry or air-dry the biomass. Grind the dried sponge into a fine powder.

-

Extraction: Extract the powdered sponge material exhaustively with an organic solvent such as methanol or a methanol/dichloromethane mixture at room temperature.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the resulting residue between ethyl acetate and water. The aqueous layer, which contains the more polar compounds including this compound, is collected.

-

Preliminary Chromatography: Subject the aqueous extract to vacuum liquid chromatography (VLC) or column chromatography on a C18-functionalized silica gel. Elute with a stepwise gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid as a mobile phase modifier.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparison with literature data.

Total Synthesis of this compound

Several total syntheses of this compound have been reported. A concise 6-step synthesis with a 44% overall yield has been described.[3] The following is a generalized workflow based on such synthetic strategies.

Workflow for this compound Total Synthesis

Caption: Generalized workflow for the total synthesis of this compound.

A detailed step-by-step protocol for the total synthesis is highly dependent on the specific synthetic route chosen and is beyond the scope of this guide. Researchers are encouraged to consult the primary literature for detailed experimental procedures.

Kinase Inhibition Assay

The following is a representative protocol for an in vitro radioactive kinase assay to determine the IC₅₀ of this compound against a specific kinase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and a kinase buffer (typically containing MgCl₂, ATP, and a buffering agent like HEPES).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a control with DMSO alone.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose paper or membrane. Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantification: Quantify the amount of incorporated ³²P into the substrate using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

This compound is a potent, ATP-competitive inhibitor of several protein kinases. Its inhibitory activity against key kinases involved in cell cycle regulation, inflammation, and neurodegeneration has been extensively studied.

Table 3: Inhibitory Activity (IC₅₀) of this compound against Various Kinases

| Kinase Target | IC₅₀ (nM) |

| MEK1 | 6 |

| GSK-3β | 10 |

| Cdk1/cyclin B | 22 |

| Cdk5/p25 | 28 |

| CK1 | 35 |

| Cdk2/cyclin A | 40 |

| Cdk2/cyclin E | 70 |

| ASK-γ | 80 |

| Cdk3/cyclin E | 100 |

| Erk1 | 470 |

| PKCγ | 500 |

| Cdk4/cyclin D1 | 600 |

| Cdk6/cyclin D2 | 700 |

| PKCα | 700 |

Data compiled from various sources.

Inhibition of the MAPK/ERK Pathway

This compound is a potent inhibitor of MEK1, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. By inhibiting MEK1, this compound prevents the phosphorylation and activation of its downstream target, ERK. This pathway is crucial for cell proliferation and survival.

MAPK/ERK Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1.

Inhibition of the GSK-3β Pathway

This compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and neuronal function. Dysregulation of GSK-3β is implicated in neurodegenerative diseases such as Alzheimer's, where it contributes to the hyperphosphorylation of the tau protein. This compound has been shown to block the phosphorylation of tau.

GSK-3β Signaling Pathway Inhibition by this compound

Caption: this compound inhibits GSK-3β, preventing downstream phosphorylation events.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Progression

This compound inhibits several cyclin-dependent kinases (CDKs), which are essential for the regulation of the cell cycle. By inhibiting complexes such as CDK1/Cyclin B and CDK5/p25, this compound can arrest the cell cycle and induce apoptosis. The inhibition of CDK5/p25 is also relevant in the context of neurodegeneration, as this complex is involved in the hyperphosphorylation of tau.

CDK-Mediated Cell Cycle Inhibition by this compound

Caption: this compound inhibits key CDKs, affecting cell cycle progression and neuronal processes.

Conclusion

This compound is a valuable natural product with significant potential as a pharmacological tool and a lead compound for drug discovery. Its ability to potently and broadly inhibit protein kinases, particularly those involved in cancer, inflammation, and neurodegenerative diseases, makes it a subject of ongoing research. This technical guide has summarized the key chemical and biological features of this compound, providing a foundation for further investigation into its therapeutic applications. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at unlocking the full potential of this remarkable marine-derived molecule.

References

Unraveling the Synthesis of a Marine Marvel: A Technical Guide to the Hymenialdisine Biosynthesis Pathway in Marine Sponges

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of hymenialdisine, a potent bioactive compound isolated from marine sponges. This guide provides a detailed examination of the proposed biosynthetic route, experimental methodologies for its study, and the compound's significant impact on cellular signaling pathways.

This compound, a pyrrole-imidazole alkaloid, has garnered significant attention for its wide range of biological activities, most notably as a potent inhibitor of various protein kinases.[1][2][3] Understanding its natural synthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This whitepaper consolidates current knowledge to serve as a foundational resource for advancing research in this field.

A Glimpse into the Origins: The Proposed Biosynthetic Pathway

While the complete enzymatic pathway for this compound biosynthesis remains a partially unresolved puzzle, significant progress has been made in identifying its fundamental building blocks.[4] It is widely accepted that the biosynthesis of this compound is closely related to that of oroidin, a key precursor for a diverse family of pyrrole-imidazole alkaloids (PIAs) found in marine sponges.[5]

The proposed pathway initiates from basic amino acid precursors. Current research strongly suggests that the pyrrole moiety of the core structure is derived from proline . The 2-aminoimidazole portion is believed to originate from lysine , with the non-proteinogenic amino acid homoarginine serving as a critical branch point intermediate. While earlier hypotheses also considered ornithine and histidine as potential precursors, the roles of proline and lysine are now more strongly supported by experimental evidence.

A hypothetical biosynthetic pathway, based on the well-studied oroidin pathway, is presented below. This pathway illustrates the key transformations from primary metabolites to the complex this compound structure.

Illuminating the Path: Experimental Protocols for Biosynthetic Studies

The elucidation of the this compound biosynthetic pathway relies on a combination of sophisticated experimental techniques. The following protocols are central to advancing our understanding of this intricate process.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the incorporation of precursors into the final natural product. This method provides direct evidence for the metabolic origins of different parts of the molecule.

-

In Vivo Labeling with Radiolabeled Precursors: This technique involves feeding marine sponges with precursors (e.g., proline, lysine) labeled with radioactive isotopes like 14C.

-

Preparation of Labeled Precursors: Obtain or synthesize the desired amino acid precursors with a 14C label.

-

Incubation: The live marine sponge is incubated in seawater containing the radiolabeled precursor for a defined period.

-

Extraction and Purification: The sponge tissue is harvested, and the pyrrole-imidazole alkaloids are extracted and purified using chromatographic techniques (e.g., HPLC).

-

Detection: The incorporation of the radiolabel into this compound is detected and quantified using a beta-imager or liquid scintillation counting.

-

-

Stable Isotope Labeling and Advanced Analytical Techniques: The use of stable isotopes (e.g., 15N) allows for more detailed structural analysis without the need for radioactive materials.

-

Synthesis of Labeled Precursors: A key intermediate, such as oroidin, is synthesized with a 15N label.

-

Feeding and Incubation: The labeled precursor is introduced to the sponge or a cell-free enzyme preparation.

-

Analysis: The incorporation of the 15N label into the target molecule is analyzed using high-sensitivity techniques like Heteronuclear Single Quantum Coherence (HSQC) NMR and Fourier-Transform Mass Spectrometry (FTMS).

-

Multi-Omics Approaches

Modern "omics" technologies provide a holistic view of the biological system, enabling the identification of potential biosynthetic genes and intermediates.

-

Metabolomic Profiling: This approach involves the comprehensive analysis of all small molecules (the metabolome) within the sponge tissue.

-

Sample Collection and Extraction: Sponge samples are collected and metabolites are extracted using appropriate solvents.

-

LC-MS/MS Analysis: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify a wide range of metabolites.

-

Data Analysis: By comparing the metabolomes of sponges that produce this compound with those that do not, researchers can identify potential biosynthetic intermediates.

-

-

Microbiome Analysis: Marine sponges host a complex community of symbiotic microorganisms, which are often the true producers of bioactive compounds.

-

DNA Extraction and Sequencing: DNA is extracted from the sponge holobiont and the 16S rRNA gene is sequenced to identify the microbial community members.

-

Correlation Analysis: The presence and abundance of specific microbes can be correlated with the production of this compound to pinpoint the likely symbiotic producer.

-

In Vitro Enzyme Assays

Studying the enzymatic reactions in a controlled, cell-free environment is crucial for characterizing the individual steps of the biosynthetic pathway.

-

Preparation of Cell-Free Extracts: Sponge tissue is homogenized to release the cellular contents, and the solid debris is removed by centrifugation to obtain a cell-free extract containing the native enzymes.

-

Enzymatic Reaction: The cell-free extract is incubated with a putative precursor or intermediate.

-

Product Analysis: The reaction mixture is analyzed by techniques like HPLC or LC-MS to detect the formation of the expected product, thus confirming the enzymatic activity.

The Impact of this compound: Inhibition of Cellular Signaling Pathways

This compound exerts its potent biological effects by inhibiting a range of protein kinases, which are key regulators of cellular processes. This inhibitory action disrupts signaling pathways involved in cell cycle progression, inflammation, and neurodegeneration.

Notably, this compound has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines like IL-8 and VEGF (vascular endothelial growth factor), highlighting its potential as an anti-inflammatory and anti-angiogenic agent.

Quantitative Analysis of Kinase Inhibition

The potency of this compound as a kinase inhibitor has been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of key protein kinases. This data underscores the compound's broad-spectrum inhibitory activity and provides a basis for its therapeutic potential.

| Kinase Target | IC50 (µM) |

| Cyclin-Dependent Kinase 1 (CDK1) | Potent inhibitor |

| Cyclin-Dependent Kinase 5 (CDK5)/p25 | Nanomolar activity |

| Mitogen-activated protein kinase kinase 1 (MEK1) | Nanomolar activity |

| Glycogen Synthase Kinase-3β (GSK-3β) | Nanomolar activity |

| Casein Kinase 1 (CK1) | Nanomolar activity |

| Checkpoint Kinase 1 (Chk1) | Micromolar activity |

| p90 Ribosomal S6 Kinase (p90RSK) | Nanomolar to Micromolar |

| Vascular Endothelial Growth Factor Receptor 2 (KDR) | Nanomolar to Micromolar |

| Proto-oncogene tyrosine-protein kinase (c-Kit) | Nanomolar to Micromolar |

| Feline Sarcoma Oncogene (Fes) | Nanomolar to Micromolar |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | Nanomolar to Micromolar |

| p21-Activated Kinase 2 (PAK2) | Nanomolar to Micromolar |

| 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) | Nanomolar to Micromolar |

| Protein Kinase C theta (PKCθ) | Nanomolar to Micromolar |

| Protein Kinase D2 (PKD2) | Nanomolar to Micromolar |

| Ribosomal S6 Kinase 1 (Rsk1) | Nanomolar to Micromolar |

| Serum/Glucocorticoid-Regulated Kinase (SGK) | Nanomolar to Micromolar |

Note: "Potent inhibitor" and "Nanomolar/Micromolar activity" are used where specific values were not provided in the search results, but the inhibitory effect was clearly stated.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for future research into the biosynthesis of this compound and its potential applications in medicine. The continued exploration of this marine natural product holds immense promise for the discovery of new therapeutic leads.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and target identification of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insight into marine alkaloid metabolic pathways: revisiting oroidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]

Hymenialdisine: A Technical Guide to its Kinase Inhibition Spectrum and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hymenialdisine is a marine-derived natural product, first isolated from sponges of the Axinella and Hymeniacidon genera, that has garnered significant interest for its potent and varied biological activities. Structurally, it belongs to a family of tricyclic pyrrole compounds. Functionally, it acts as a potent inhibitor of a range of protein kinases, making it a valuable tool for research and a lead compound for the development of therapeutics targeting diseases driven by kinase dysregulation, such as cancer and neurodegenerative disorders.[1][2][3] This document provides a comprehensive overview of the kinase inhibition spectrum of this compound, details the experimental protocols used to characterize its activity, and visualizes its impact on key cellular signaling pathways.

Kinase Inhibition Profile: A Quantitative Analysis

This compound exhibits a distinct spectrum of kinase inhibition, acting as an ATP-competitive inhibitor for many of its targets.[2][4] Its inhibitory activity is most pronounced against cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), Casein Kinase 1 (CK1), and Mitogen-activated protein kinase kinase (MEK). The half-maximal inhibitory concentration (IC50) values compiled from various biochemical assays are summarized below.

Table 1: this compound - Kinase Inhibition Spectrum (IC50 Values)

| Kinase Target | IC50 Value (nM) | Notes |

| MEK1 | 3.0 | Inhibits phosphorylation of MAPK by MEK1. |

| GSK-3β | 10 - 23 | Potent inhibitor; implicated in neurodegenerative disease models. |

| CDK1/cyclin B | 22 | Key regulator of the G2/M phase of the cell cycle. |

| CDK5/p25 | 28 | Implicated in neurodegenerative processes. |

| CK1 | 35 | |

| CDK2/cyclin E | 40 | |

| CDK2/cyclin A | 70 | |

| CDK3/cyclin E | 100 | |

| PKC | 800 | Moderate inhibition compared to other primary targets. |

Mechanism of Action and Key Signaling Pathways

This compound exerts its inhibitory effects by competing with ATP for the kinase binding site. X-ray crystallography of a CDK2-hymenialdisine complex has revealed that it forms three hydrogen bonds with the backbone of residues Glu81 and Leu83 in the hinge region of the kinase, a common interaction pattern for ATP-competitive inhibitors.

Beyond its direct kinase targets, this compound has been shown to potently suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. This action is achieved by inhibiting the DNA binding of NF-κB, thereby preventing the transcription of downstream targets like IL-8.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust biochemical and cell-based assays. Below are representative protocols for two standard methods used in kinase inhibitor profiling.

In Vitro Radioactive Kinase Assay

This assay directly quantifies the enzymatic activity of a purified kinase by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Materials:

-

Purified target kinase (e.g., CDK1/cyclin B, GSK-3β).

-

Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-2 peptide for GSK-3β).

-

[γ-³²P]ATP and non-radiolabeled ATP.

-

5x Kinase Reaction Buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT).

-

This compound stock solution (in DMSO).

-

P81 phosphocellulose paper.

-

0.75% Phosphoric acid.

-

Scintillation counter and vials.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Include a DMSO-only vehicle control.

-

In a microcentrifuge tube on ice, prepare the reaction mixture containing 5x kinase reaction buffer, purified kinase, and the specific substrate.

-

Add the diluted this compound or DMSO control to the reaction tubes.

-

Initiate the kinase reaction by adding a pre-mixed solution of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.

-

Stop the reaction by spotting a 20 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final rinse with acetone to dry the papers.

-

Place the dry P81 papers into scintillation vials with a suitable scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Kinase Activity Assay (ELISA)

This method assesses the inhibitory effect of a compound on a specific kinase within a cellular environment by quantifying the phosphorylation of its downstream substrate.

Materials:

-

Cell line expressing the target kinase and substrate.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

This compound stock solution (in DMSO).

-

Cell lysis buffer (containing protease and phosphatase inhibitors).

-

ELISA plate pre-coated with a capture antibody for the substrate protein.

-

Primary antibody specific for the phosphorylated form of the substrate.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Stop solution (e.g., 1 M H₂SO₄).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and culture until they reach approximately 80% confluency.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period (e.g., 1-2 hours).

-

If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.

-

Wash the cells with ice-cold PBS and then lyse them directly in the wells using lysis buffer.

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein. Incubate to allow binding.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody that specifically detects the phosphorylated form of the substrate. Incubate for 1-2 hours at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the wells thoroughly and add the TMB substrate. Allow the color to develop.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Normalize the phospho-substrate signal to the total amount of captured substrate (if applicable) and calculate the IC50 value by plotting the absorbance against the inhibitor concentration.

Conclusion and Future Directions

This compound is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action against several key regulators of the cell cycle and signaling pathways. Its ability to inhibit CDKs, GSK-3β, and the MEK/ERK and NF-κB pathways highlights its potential for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating this compound and its analogues. Future studies should focus on comprehensive in vivo efficacy and safety profiling to further explore its therapeutic potential and on medicinal chemistry efforts to develop analogues with improved selectivity and drug-like properties.

References

Hymenialdisine: A Deep Dive into its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hymenialdisine, a brominated pyrrole-azepine alkaloid originally isolated from marine sponges of the Axinellidae and Hymeniacidonidae families, has emerged as a compound of significant interest in the field of drug discovery. Its potent and diverse biological activities, primarily stemming from its function as a multi-kinase inhibitor, position it as a promising candidate for therapeutic development in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the core scientific knowledge surrounding this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Mechanism of Action: A Multi-Pronged Approach to Disease Modulation

This compound exerts its biological effects through the competitive inhibition of ATP binding to the active site of several key protein kinases. This broad-spectrum inhibitory action disrupts cellular signaling cascades that are often dysregulated in pathological states.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β)

A primary mechanism of this compound is its potent inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3]

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in neurodegenerative diseases such as Alzheimer's disease, where it contributes to the hyperphosphorylation of the tau protein.[1][2] this compound's inhibition of GSK-3β has been shown to block this pathological phosphorylation, highlighting its neuroprotective potential.

Suppression of Inflammatory Pathways: NF-κB and MAPK Signaling

This compound demonstrates significant anti-inflammatory properties by targeting two critical inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

The NF-κB pathway is a central regulator of the immune and inflammatory response. This compound has been shown to inhibit NF-κB activation, thereby preventing the transcription of pro-inflammatory genes, such as those encoding for cytokines like Interleukin-8 (IL-8). This inhibition of NF-κB is a key contributor to its anti-inflammatory and potential anti-cancer effects.

The MAPK signaling pathway is involved in cellular responses to a variety of external stimuli and plays a role in inflammation, cell proliferation, and differentiation. This compound's ability to modulate this pathway further underscores its therapeutic potential in inflammatory and proliferative diseases.

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following tables summarize the reported inhibitory activities of this compound against a panel of key protein kinases.

| Kinase Target | This compound IC50 (µM) | Reference(s) |

| MEK1 | 0.006 | |

| GSK-3β | 0.010 - 0.023 | |

| Cdk1/cyclin B | 0.022 | |

| Cdk5/p25 | 0.028 | |

| CK1 | 0.035 | |

| Cdk2/cyclin A | 0.040 | |

| Cdk2/cyclin E | 0.070 | |

| ASK-γ | 0.080 | |

| Cdk3/cyclin E | 0.100 | |

| Erk1 | 0.470 | |

| PKCγ | 0.500 | |

| Cdk4/cyclin D1 | 0.600 | |

| Cdk6/cyclin D2 | 0.700 | |

| PKCα | 0.700 |

| Functional Inhibition | This compound IC50 (µM) | Reference(s) |

| NF-κB activation | 1-2 | |

| IL-8 production | 0.34-0.48 |

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Radioactive)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., GSK-3β, CDK5/p25)

-

Specific peptide substrate for the kinase

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the effect of this compound on the transcriptional activity of NF-κB.

Materials:

-

Human cell line (e.g., HEK293T, U937)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

-

Renilla luciferase control plasmid (for normalization of transfection efficiency)

-

Transfection reagent

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

NF-κB stimulus (e.g., TNF-α, LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the transfected cells with varying concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity and the percentage of inhibition by this compound to determine the IC50 value.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This assay assesses the effect of this compound on the upstream signaling events of the NF-κB pathway.

Materials:

-

Human cell line (e.g., A549, HeLa)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

TNF-α

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Protein assay reagent

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cells and allow them to adhere overnight.

-

Pre-treat the cells with this compound or DMSO for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-IκBα.

-

After washing, incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total IκBα and a loading control (e.g., β-actin) to confirm equal protein loading and assess degradation.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures involved in this compound research, the following diagrams have been generated using the DOT language for Graphviz.

Caption: A generalized workflow for the preclinical assessment of a potential therapeutic agent like this compound.

Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway by targeting the IKK complex.

Caption: this compound inhibits GSK-3β, preventing β-catenin degradation and tau hyperphosphorylation.

Conclusion and Future Directions

This compound stands out as a marine-derived natural product with significant therapeutic promise. Its ability to potently inhibit multiple kinases involved in key pathological signaling pathways provides a strong rationale for its further development as a therapeutic agent for a variety of diseases. The comprehensive data presented in this guide, from quantitative inhibitory concentrations to detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for the scientific community.

Future research should focus on several key areas. The development of more selective this compound analogs could enhance therapeutic efficacy while minimizing off-target effects. In-depth preclinical studies in relevant animal models are necessary to further validate its in vivo efficacy and safety profile. Additionally, a deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into clinical applications. The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for some of the most challenging human diseases.

References

- 1. Positive and negative signaling components involved in TNFalpha-induced NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The natural product this compound inhibits interleukin-8 production in U937 cells by inhibition of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

Hymenialdisine in Neurodegenerative Disease Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Down syndrome-related cognitive decline, present a formidable challenge to modern medicine due to their complex and multifactorial nature. A growing body of research has identified the dysregulation of specific protein kinases as a central pathological mechanism in these conditions. Hymenialdisine, a marine sponge-derived natural product, has emerged as a promising multi-target kinase inhibitor with significant neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound's mechanism of action, its key molecular targets in neurodegeneration, and detailed experimental protocols for its investigation. Quantitative data on its inhibitory activity are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction to this compound

This compound is a brominated pyrrole-azepinone alkaloid originally isolated from marine sponges of the genera Hymeniacidon, Axinella, and Stylissa.[1][2] Its unique chemical structure allows it to act as a competitive inhibitor of the ATP-binding site of several protein kinases, making it a molecule of significant interest in drug discovery, particularly for neurodegenerative diseases and cancer.[3][4][5]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 82005-12-7 |

| Molecular Formula | C₁₁H₁₀BrN₅O₂ |

| Molecular Weight | 324.13 g/mol |

| IUPAC Name | (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one |

| Synonyms | (Z)-Hymenialdisine, 10Z-Hymenialdisine, SK&F 108752 |

| Solubility | Soluble in DMSO |

Mechanism of Action in Neurodegenerative Diseases

This compound's therapeutic potential in neurodegenerative diseases stems from its ability to inhibit multiple protein kinases implicated in the core pathologies of these disorders. The primary mechanisms include the inhibition of key kinases involved in tau hyperphosphorylation and the suppression of neuroinflammatory pathways.

Inhibition of Key Kinases

This compound is a potent inhibitor of several kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). The aberrant activity of these kinases is a common feature in many neurodegenerative diseases.

-

Glycogen Synthase Kinase-3β (GSK-3β): Overactivity of GSK-3β is a central event in Alzheimer's disease, contributing to the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs). GSK-3β is also involved in the production of amyloid-beta (Aβ) peptides and neuroinflammation. This compound effectively inhibits GSK-3β, thereby reducing tau pathology and Aβ-induced toxicity.

-

Cyclin-Dependent Kinase 5 (CDK5): Similar to GSK-3β, CDK5, when hyperactivated by its cofactor p25 (a cleavage product of p35), contributes significantly to tau hyperphosphorylation and neuronal death in Alzheimer's disease. This compound's inhibition of CDK5/p25 further underscores its potential to mitigate the downstream pathological cascades in neurodegeneration.

-

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): The gene for DYRK1A is located on chromosome 21, and its overexpression is a key factor in the neurodevelopmental defects and early-onset Alzheimer's disease observed in individuals with Down syndrome. DYRK1A is also implicated in the phosphorylation of tau and amyloid precursor protein (APP). This compound's ability to inhibit DYRK1A suggests its potential therapeutic application in Down syndrome and Alzheimer's disease.

Caption: this compound inhibits key kinases in neurodegeneration.

Anti-Inflammatory Effects

Neuroinflammation, primarily mediated by microglia and astrocytes, is a critical component of the pathology of neurodegenerative diseases. This compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the production of these inflammatory mediators, thereby reducing neuroinflammation and its detrimental effects on neurons.

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against a range of kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy.

Table 1: IC50 Values of this compound against Key Kinases in Neurodegeneration

| Kinase Target | IC50 (nM) | Reference |

| GSK-3β | 10 | |

| CDK1/cyclin B | 22 | |

| CDK5/p25 | 28 | |

| CK1 | 35 | |

| CDK2/cyclin A | 70 | |

| CDK2/cyclin E | 40 | |

| MEK1 | 6 | |

| Erk1 | 470 |

Table 2: IC50 Values for Anti-inflammatory Activity

| Target/Process | IC50 (µM) | Reference |

| NF-κB activation | 1-2 | |

| IL-8 production | 0.34-0.48 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects in neurodegenerative disease research.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., GSK-3β, CDK5/p25, DYRK1A)

-

Kinase-specific peptide substrate

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS/Tris pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

10 mM ATP solution

-

This compound stock solution in DMSO

-

P81 phosphocellulose paper or filter plates

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing the kinase reaction buffer, purified kinase, and the specific substrate.

-

Add the diluted this compound or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a method to visualize and quantify the inhibitory effect of this compound on NF-κB nuclear translocation.

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed microglial cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 30-60 minutes) to induce NF-κB translocation.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block non-specific binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal in multiple cells for each condition to determine the extent of translocation inhibition.

In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., Amyloid-beta 1-42 oligomers, glutamate, or MPP⁺)

-

This compound stock solution in DMSO

-

MTT or other viability assay reagents (e.g., LDH assay kit)

-

Plate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

-

Expose the cells to the neurotoxic agent for a period sufficient to induce cell death (e.g., 24-48 hours).

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each condition relative to the untreated control.

-

Determine the concentration at which this compound provides significant neuroprotection.

Experimental and Drug Discovery Workflows

The investigation of kinase inhibitors like this compound typically follows a structured workflow from initial screening to preclinical evaluation.

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion and Future Directions

This compound stands out as a compelling lead compound in the quest for effective treatments for neurodegenerative diseases. Its ability to target multiple key kinases and suppress neuroinflammatory pathways addresses the multifaceted nature of these complex disorders. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research.

Future investigations should focus on optimizing the selectivity and pharmacokinetic properties of this compound through medicinal chemistry efforts to enhance its therapeutic index. Furthermore, in vivo studies in various animal models of neurodegenerative diseases are crucial to validate its efficacy and safety profile. While no clinical trials involving this compound for neurodegenerative diseases have been registered to date, its promising preclinical profile warrants continued exploration and development. The comprehensive information presented herein aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance the study of this compound and its analogues as potential disease-modifying therapies for neurodegenerative conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by this compound, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

Hymenialdisine: A Marine-Derived Kinase Inhibitor with Anti-Proliferative Activity in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenialdisine, a bromopyrrole alkaloid originally isolated from marine sponges, has emerged as a potent inhibitor of several protein kinases implicated in cell cycle regulation and inflammatory signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer cell proliferation. It details its mechanism of action, summarizes its inhibitory activity against key kinases and various cancer cell lines, provides detailed experimental protocols for its study, and visualizes the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound and its analogs.

Introduction

The dysregulation of protein kinase activity is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, protein kinases have become major targets for the development of novel anticancer therapies. This compound, a natural product derived from marine sponges of the genera Axinella, Acanthella, and Hymeniacidon, has garnered significant attention for its potent and selective kinase inhibitory profile.[1] This guide delves into the specifics of this compound's anti-proliferative effects on cancer cells, with a focus on its molecular mechanisms and practical experimental methodologies.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the competitive inhibition of ATP binding to a specific subset of protein kinases.[2] Its primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[2] By inhibiting these kinases, this compound disrupts key signaling pathways that are crucial for cancer cell proliferation and survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent inhibitor of CDKs, which are master regulators of the cell cycle. Specifically, it targets CDK1, CDK2, and CDK5.[3] The inhibition of CDK1/cyclin B and CDK2/cyclin E complexes leads to cell cycle arrest at the G1/S and G2/M phases, thereby halting cell division. This is achieved through the prevention of the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. In many cancers, GSK-3β is dysregulated. This compound's inhibition of GSK-3β can contribute to its anti-cancer effects, although the precise mechanisms are context-dependent and can involve the modulation of various signaling pathways, including Wnt/β-catenin signaling.

Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a known driver of cancer progression, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a key mediator of inflammatory responses. This compound and its analog, 10Z-Hymenialdisine, have been shown to suppress the activation of the NF-κB pathway.[3] This inhibition is thought to occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB. By blocking NF-κB signaling, this compound can reduce the expression of pro-inflammatory and pro-angiogenic factors, such as VEGF and IL-8, further contributing to its anti-tumor activity.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been evaluated against various protein kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) reported in the literature.

| Kinase Target | IC50 (µM) |

| CDK1/cyclin B | 0.072 |

| CDK5/p25 | 0.045 |

| GSK-3β | 0.023 |

| CK1 | 0.035 |

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| A2780S | Ovarian Cancer (cisplatin-sensitive) | 146.8 |

| MIA PaCa-2 | Pancreatic Cancer | Significant inhibition at 10 µM |

| SW-1990 | Pancreatic Cancer | Significant inhibition at 10 µM |

| BxPC-3 | Pancreatic Cancer | Significant inhibition at 10 µM |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's Inhibition of the CDK/pRb Pathway.

Caption: this compound's Modulation of the NF-κB Pathway.

Caption: General Experimental Workflow for Studying this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation status of proteins involved in cell cycle regulation.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRb, anti-Rb, anti-Cyclin D1, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a promising marine natural product with potent anti-proliferative activity against a range of cancer cells. Its mechanism of action, centered on the inhibition of key cell cycle and inflammatory signaling kinases, provides a strong rationale for its further development as a potential anti-cancer agent. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to develop novel analogs with improved efficacy and selectivity. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the clinical promise of this fascinating marine-derived compound.

References

Hymenialdisine: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine is a marine-derived natural product first isolated from sponges of the genera Axinella, Acanthella, and Hymeniacidon.[1][2] Structurally, it features a unique pyrrolo[2,3-c]azepin-8-one core linked to a glycocyamidine ring.[2][3] this compound has garnered significant interest in the scientific community due to its potent and varied biological activities, primarily as a competitive inhibitor of multiple protein kinases.[2] This has positioned it as a valuable scaffold for developing therapeutic agents for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This document provides an in-depth overview of the pharmacodynamics and known pharmacokinetic properties of this compound, with a focus on its mechanism of action, target inhibition profile, and the experimental methodologies used for its evaluation.

Pharmacodynamics

The primary mechanism of action for this compound is the competitive inhibition of protein kinases at the ATP-binding site. Its ability to form key hydrogen bonds with kinase active site residues, such as Glu81 and Leu83 in CDK2, underlies its inhibitory activity. This interaction prevents the phosphorylation of downstream substrates, thereby modulating various cellular signaling cascades.

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against a range of kinases, particularly within the Cyclin-Dependent Kinase (CDK), Glycogen Synthase Kinase-3 (GSK-3), and Mitogen-Activated Protein Kinase (MAPK) families. Its selectivity is concentration-dependent, with potent inhibition of specific targets occurring at nanomolar concentrations.

| Kinase Target | IC50 Value | Reference |

| Glycogen Synthase Kinase-3 (GSK-3) | 10 nM | |

| CDK-1/cyclin B | 22 nM | |

| CDK-5/p25 | 28 nM | |

| Casein Kinase 1 (CK1) | 35 nM | |

| CDK-2/cyclin E | 40 nM | |

| CDK-2/cyclin A | 70 nM | |

| MEK-1 | 3.0 nM | |

| Protein Kinase C (PKC) | 0.8 µM |

Key Signaling Pathways

This compound's therapeutic potential is linked to its modulation of critical cellular signaling pathways involved in inflammation, cell cycle regulation, and angiogenesis.

1. NF-κB Signaling Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway. It has been shown to inhibit the DNA binding of NF-κB, which in turn suppresses the transcription of pro-inflammatory and pro-angiogenic genes like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF). This activity is independent of Protein Kinase C (PKC) inhibition and does not affect the phosphorylation or degradation of IκBα or IκBβ.

Caption: this compound inhibits the NF-κB pathway by preventing DNA binding.

2. MAPK/MEK Signaling Pathway: this compound and its analogue debromothis compound are remarkably potent inhibitors of MEK, with IC50 values in the low nanomolar range. By binding to MEK-1, they inhibit the phosphorylation of MAPK (ERK), effectively arresting the Raf/MEK/MAPK signaling cascade, which is crucial for cell proliferation and survival.

Caption: this compound blocks the MAPK cascade by potently inhibiting MEK-1.

Cellular and In Vivo Effects

-

Neuroprotection: In rat cortical neurons, this compound inhibits CDK5/p35 and GSK-3 in vivo. This action blocks the hyperphosphorylation of the microtubule-binding protein tau at sites pathologically associated with Alzheimer's disease.

-

Anti-Angiogenesis: By suppressing NF-κB activity, this compound and its derivative 10Z-Hymenialdisine inhibit the expression of angiogenic factors VEGF and IL-8 in pancreatic cancer cell lines. This leads to the inhibition of endothelial cell tube formation.

-

Anti-Cancer: In an in vivo mouse model using subcutaneously injected BxPC-3 pancreatic cancer cells, 10Z-Hymenialdisine was shown to inhibit tumor growth without causing a decrease in body, liver, or kidney weights.

-

Bone Metabolism: this compound demonstrates dual effects on bone cells; it suppresses the formation and bone resorption activity of osteoclasts while simultaneously promoting the differentiation and matrix mineralization of osteoblasts. In a mouse model of ovariectomy-induced bone loss, this compound prevented the decrease in bone volume and trabecular thickness.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not widely available in the public literature. The majority of studies have focused on its in vitro and cell-based pharmacodynamic effects or in vivo efficacy without reporting specific pharmacokinetic parameters. The lack of this data is a significant gap and highlights an area for future research necessary for its clinical development.

Experimental Protocols

Standardized assays are crucial for evaluating the potency and selectivity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly quantifies the enzymatic activity of a purified kinase by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., myelin basic protein)

-

[γ-³²P]ATP and unlabeled ATP

-

5x Kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

-

This compound dissolved in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the kinase reaction buffer, purified kinase, and substrate.

-

This compound is added at various concentrations (serial dilution). A DMSO-only vehicle control is included.

-

The reaction is initiated by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

The mixture is incubated at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.

-

The reaction is stopped by spotting a portion of the mixture onto P81 phosphocellulose paper.

-

The P81 papers are washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Radioactivity incorporated into the substrate on the P81 paper is quantified using a scintillation counter.

-

The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined using non-linear regression analysis.

Cell-Based Kinase Activity Assay (ELISA-based)

This method assesses the inhibition of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Procedure Overview:

-

A cell line expressing the target kinase is cultured in 96-well plates.

-

Cells are treated with various concentrations of this compound or a DMSO vehicle control for a specified duration.

-

Cells are lysed to release cellular proteins.

-

The cell lysate is transferred to an ELISA plate coated with a capture antibody specific for the downstream substrate.

-

A detection antibody that specifically recognizes the phosphorylated form of the substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.

-

The signal, which is proportional to the amount of phosphorylated substrate, is measured using a plate reader.

-

Inhibition is calculated relative to the control, and IC50 values are determined.

Caption: General experimental workflow for evaluating this compound's activity.

Conclusion